

Ac-VDQQD-PNA stability and storage conditions

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Compound of Interest

Compound Name: Ac-VDQQD-PNA

Cat. No.: B15584344

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Ac-VDQQD-PNA Technical Support Center

Welcome to the technical support center for **Ac-VDQQD-PNA**, a chromogenic substrate for caspase-2. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of this reagent, along with troubleshooting advice for common experimental issues.

Stability and Storage Conditions

Proper storage and handling are critical to ensure the stability and performance of **Ac-VDQQD-PNA**. The following table summarizes the recommended storage conditions, compiled from best practices for similar peptide p-nitroanilide (pNA) substrates.

Condition	Temperature	Duration	Notes
Lyophilized Powder	-20°C	≥ 6 months	Protect from light.
4°C	Short-term	For immediate use.	
Stock Solution (in DMSO)	-20°C	Up to 6 months	Aliquot to avoid repeated freeze-thaw cycles. Protect from light. [1]

Frequently Asked Questions (FAQs)

Q1: How should I reconstitute lyophilized **Ac-VDQQD-PNA**?

A1: It is recommended to first spin down the vial to ensure all the powder is at the bottom. For a stock solution, dissolve the peptide in an organic solvent like DMSO. Briefly vortex and sonicate if necessary to ensure complete dissolution. For working solutions, further dilute the stock solution in the appropriate aqueous assay buffer.

Q2: What is the best solvent for **Ac-VDQQD-PNA**?

A2: The peptide sequence Val-Asp-Gln-Gln-Asp suggests the peptide is likely acidic. While DMSO is a common solvent for creating stock solutions of peptide-pNA substrates, for aqueous buffers, a slightly basic pH may improve solubility.^[2] However, always test solubility with a small amount of the peptide first.

Q3: Can I store the reconstituted **Ac-VDQQD-PNA** solution at 4°C?

A3: It is not recommended to store reconstituted peptide solutions at 4°C for extended periods. For long-term storage, it is best to aliquot the stock solution and store it at -20°C or -80°C.^[1]

Q4: Is **Ac-VDQQD-PNA** specific to caspase-2?

A4: While **Ac-VDQQD-PNA** is designed as a caspase-2 substrate, it is important to note that caspase cleavage specificities can overlap.^[3] It is advisable to use specific inhibitors or other methods to confirm that the observed activity is solely from caspase-2.

Experimental Protocols

General Protocol for Caspase-2 Activity Assay

This protocol provides a general procedure for a colorimetric caspase-2 assay using **Ac-VDQQD-PNA**. Optimization may be required for specific experimental conditions.

- Prepare a 2X Reaction Buffer: A common reaction buffer may contain HEPES, NaCl, EDTA, DTT, and CHAPS.
- Induce Apoptosis: Treat cells with the desired stimulus to induce apoptosis. A negative control of untreated cells should be run in parallel.
- Cell Lysis: Pellet the cells and lyse them in a chilled lysis buffer. Incubate on ice and then centrifuge to pellet cell debris.

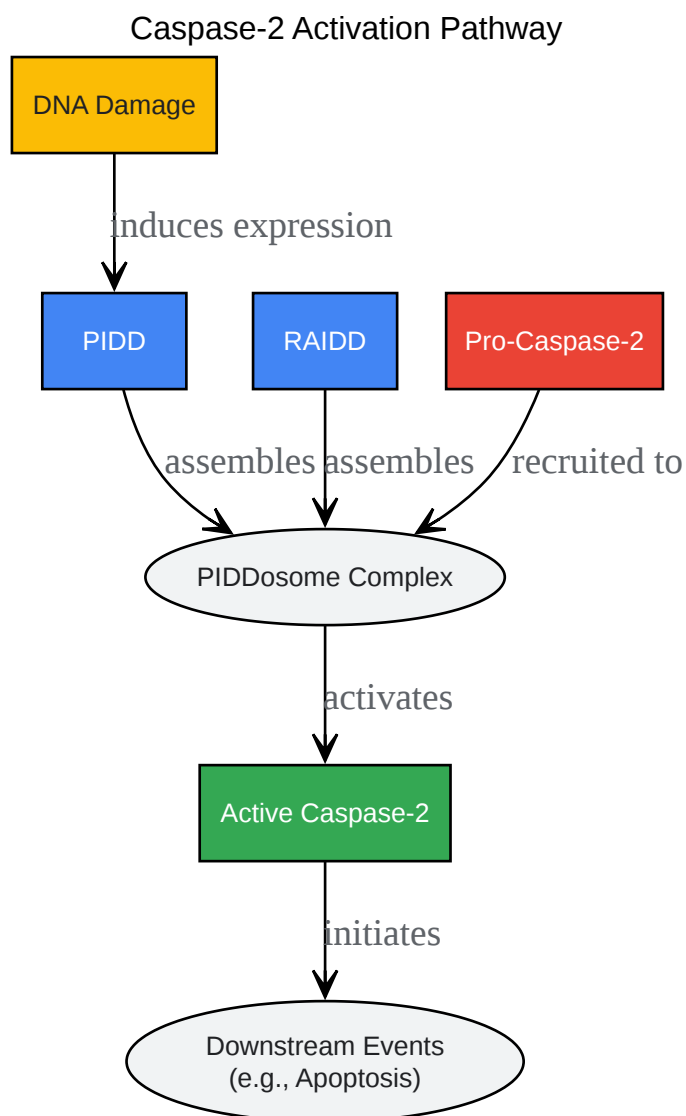
- Assay Setup: In a 96-well plate, add the cell lysate, 2X Reaction Buffer, and sterile deionized water to a final volume.
- Substrate Addition: Add the **Ac-VDQQD-PNA** substrate to each well to a final concentration of 50-200 μ M.
- Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
- Measurement: Read the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of pNA released, indicating caspase-2 activity.^[3]^[4]

Troubleshooting Guide

Issue	Possible Cause	Recommendation
No or low signal	Insufficient caspase-2 activity.	Ensure that the apoptosis induction method is effective. Optimize the induction time and stimulus concentration.
Inactive substrate.	Ensure the substrate has been stored and handled correctly. Avoid repeated freeze-thaw cycles of the stock solution.	
Incorrect buffer conditions.	Check the pH and composition of the assay buffer. Caspase activity is sensitive to these parameters.	
High background signal	Non-specific substrate cleavage.	Include a control with a specific caspase-2 inhibitor to determine the level of non-specific cleavage.
Contamination of reagents.	Use fresh, sterile reagents.	
Precipitation of the substrate	Low solubility in the assay buffer.	Ensure the final concentration of the organic solvent (e.g., DMSO) from the stock solution is low enough to not cause precipitation in the aqueous assay buffer. Gentle warming or sonication may help.

Visualizations

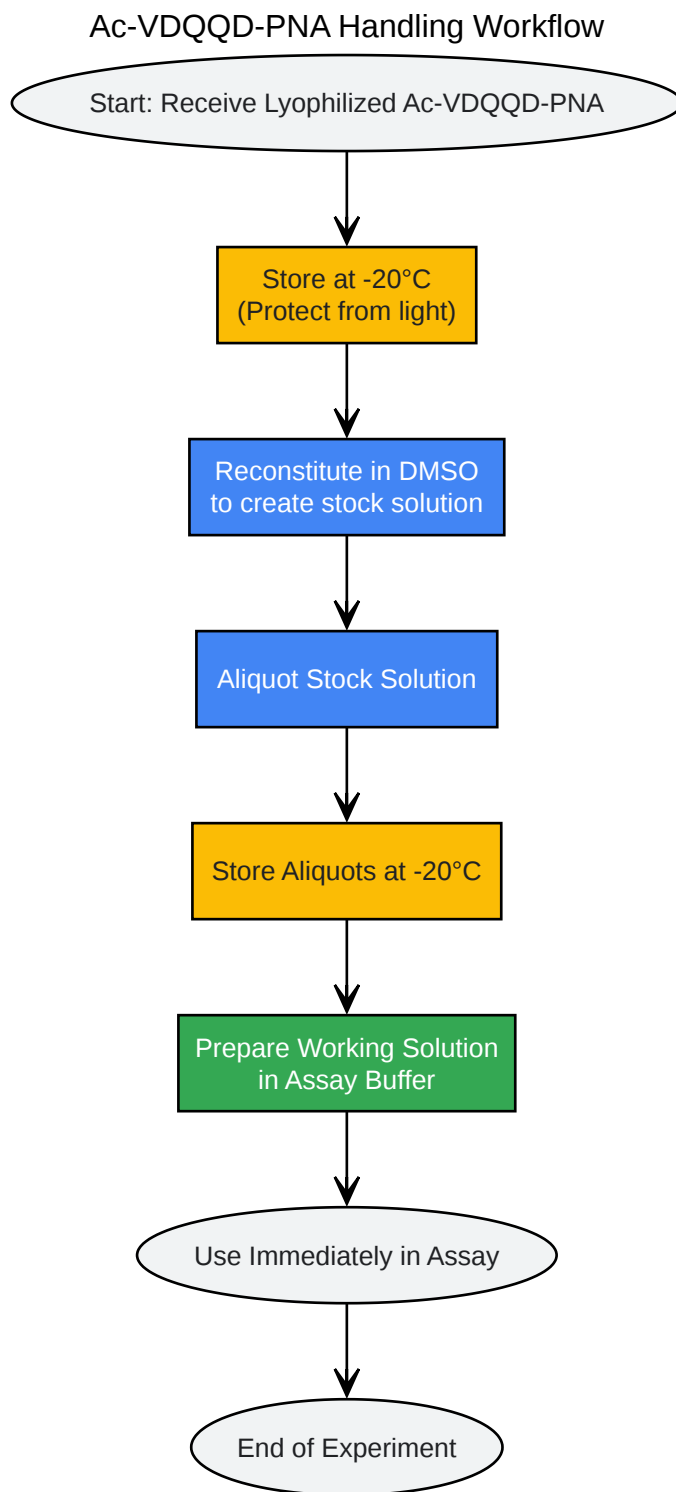
Caspase-2 Signaling Pathway



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Caption: Caspase-2 activation is initiated by cellular stress, such as DNA damage.[5]

Experimental Workflow for Ac-VDQQD-PNA Handling



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Caption: Recommended workflow for storing and preparing **Ac-VDQQD-PNA** solutions.

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